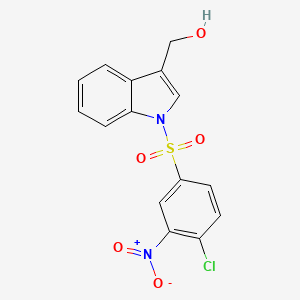
(1-((4-Chloro-3-nitrophenyl)sulfonyl)-1H-indol-3-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(4-Chloro-3-nitrophenyl)sulfonyl]-1H-indole-3-methanol is a complex organic compound characterized by its indole core and various substituents, including a chloro group, a nitro group, and a sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-Chloro-3-nitrophenyl)sulfonyl]-1H-indole-3-methanol typically involves multiple steps, starting with the preparation of the indole core. One common approach is the Fischer indole synthesis, which involves the cyclization of phenylhydrazine derivatives under acidic conditions. Subsequent steps may include nitration, chlorination, and sulfonylation reactions to introduce the respective functional groups.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-[(4-Chloro-3-nitrophenyl)sulfonyl]-1H-indole-3-methanol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions may use agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as sodium methoxide (NaOCH₃) or potassium iodide (KI).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of corresponding amines or alcohols.
Substitution: Generation of different substituted indole derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Potential therapeutic applications in the treatment of various diseases, such as cancer and infections.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 1-[(4-Chloro-3-nitrophenyl)sulfonyl]-1H-indole-3-methanol exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to the modulation of biological processes. Further research is needed to fully elucidate its mechanism of action and identify its precise molecular targets.
Comparison with Similar Compounds
1-[(4-Chloro-3-nitrophenyl)sulfonyl]-1H-indole-3-methanol is unique due to its specific combination of functional groups and structural features. Similar compounds include other indole derivatives, such as indomethacin and tryptophan derivatives, which also exhibit diverse biological activities. the presence of the chloro and nitro groups in this compound sets it apart and may contribute to its distinct properties and applications.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Properties
Molecular Formula |
C15H11ClN2O5S |
|---|---|
Molecular Weight |
366.8 g/mol |
IUPAC Name |
[1-(4-chloro-3-nitrophenyl)sulfonylindol-3-yl]methanol |
InChI |
InChI=1S/C15H11ClN2O5S/c16-13-6-5-11(7-15(13)18(20)21)24(22,23)17-8-10(9-19)12-3-1-2-4-14(12)17/h1-8,19H,9H2 |
InChI Key |
SBVMSMUUVDMKQT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2S(=O)(=O)C3=CC(=C(C=C3)Cl)[N+](=O)[O-])CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















